Tyk2-IN-17 Binding Affinity for TYK2 Pseudokinase Domain Versus Deucravacitinib and Zasocitinib
Tyk2-IN-17 (designated I-185 in US Patent 10647713) exhibits a binding constant (Kd) of 0.300 nM for the TYK2 JH2 pseudokinase domain as determined by KINOMEscan® assay [1]. This value positions the compound within the same sub-nanomolar affinity range as clinically advanced allosteric TYK2 inhibitors, though definitive comparative conclusions are limited by assay context differences. Reference comparators include deucravacitinib (TYK2 JH2 Ki = 0.02 nM, HTRF assay [2]) and zasocitinib (TYK2 JH2 Ki = 0.0087 nM, HTRF assay [3]). Note that Kd and Ki values are derived from distinct biophysical assay platforms and are not directly interchangeable without cross-validation.
| Evidence Dimension | Binding affinity for TYK2 JH2 pseudokinase domain |
|---|---|
| Target Compound Data | Kd = 0.300 nM |
| Comparator Or Baseline | Deucravacitinib: Ki = 0.02 nM; Zasocitinib: Ki = 0.0087 nM |
| Quantified Difference | Target Kd 0.300 nM vs comparator Ki values of 0.02 nM and 0.0087 nM |
| Conditions | KINOMEscan® assay for target; HTRF assays for comparators |
Why This Matters
Sub-nanomolar affinity is a critical benchmark for allosteric TYK2 inhibitors, as it correlates with the ability to saturate target engagement at pharmacologically relevant concentrations; however, differences in assay methodology preclude direct numerical ranking without side-by-side experimental validation.
- [1] BindingDB. BDBM442224: US10647713, Compound I-185. Kd = 0.300 nM. Database Entry. Accessed April 2026. View Source
- [2] Wrobleski ST, et al. J Med Chem. 2019;62(20):8973-8995. Ki = 0.02 nM for TYK2 JH2. View Source
- [3] Mehrotra S, et al. J Invest Dermatol. 2025. Ki = 0.0087 nM for TYK2 JH2. View Source
